molecular formula C20H17NO6S3 B11131108 methyl 4-(5-{(E)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate

methyl 4-(5-{(E)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate

Cat. No.: B11131108
M. Wt: 463.6 g/mol
InChI Key: HBVNUBMFAUSHFA-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl 4-(5-{(E)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate features a thiazolidinone core modified with a 1,1-dioxidotetrahydrothienyl group (a sulfone) and a 2-furyl benzoate ester.

Properties

Molecular Formula

C20H17NO6S3

Molecular Weight

463.6 g/mol

IUPAC Name

methyl 4-[5-[(E)-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C20H17NO6S3/c1-26-19(23)13-4-2-12(3-5-13)16-7-6-15(27-16)10-17-18(22)21(20(28)29-17)14-8-9-30(24,25)11-14/h2-7,10,14H,8-9,11H2,1H3/b17-10+

InChI Key

HBVNUBMFAUSHFA-LICLKQGHSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-{(E)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate involves multiple steps. One common method includes the condensation of 3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene with 5-(bromomethyl)-2-furyl benzoate under basic conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-{(E)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms in the thiazolidinone ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

Methyl 4-(5-{(E)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action for methyl 4-(5-{(E)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring and the furan ring are likely involved in binding to these targets, potentially inhibiting or modifying their activity . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with a variety of biological molecules.

Comparison with Similar Compounds

(a) Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-Dioxothiazolidin-5-Ylidene)Methyl)…)Benzoate ()
  • Structure: Contains a fluorobenzyl-substituted thiazolidinone and a triisopropylsilyl-protected benzoate.
  • Synthesis: Involves silylation of a carboxylic acid precursor, similar to the esterification step in the target compound’s synthesis. The use of triethylamine as a base and chromatographic purification aligns with common thiazolidinone derivatization methods .
(b) 5-Benzylidene Rhodanine Derivatives ()
  • Structure: Rhodanine (2-thioxo-4-thiazolidinone) with benzylidene substituents.
  • Synthesis: Condensation of aldehydes with rhodanine precursors using acetic acid and ammonium acetate. This mirrors the target compound’s likely synthesis via Knoevenagel condensation .
(c) 4-[1-({5-[3-(Substituted)Phenyl]-4H-1,2,4-Triazol-3-Yl}Methyl)…]Benzonitrile ()
  • Structure: Thiazolidinone fused with triazole and benzonitrile groups.
  • Synthesis: Multi-step reactions involving hydrazides and aromatic aldehydes, highlighting the versatility of thiazolidinone scaffolds in forming heterocyclic hybrids .
  • Key Difference : The nitrile group may confer metabolic stability, whereas the target’s ester group could enhance solubility.

Physicochemical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Key Functional Groups Notable Spectral Features (IR/NMR)
Target Compound ~550 (estimated) Sulfone (S=O), Thioxo (C=S), Ester S=O stretches: 1150–1300 cm⁻¹; C=S: ~1200 cm⁻¹
Triisopropylsilyl Derivative () 724.2774 Fluorobenzyl, Silyl Ester ¹H NMR: δ 7.2–7.6 (aromatic), δ 1.0–1.2 (silyl CH₃)
5-Benzylidene Rhodanine () ~300 Benzylidene, Thioxo C=S: ~1200 cm⁻¹; ¹H NMR: δ 7.3–7.8 (benzylidene H)

Crystallographic and Molecular Packing Insights

  • The target compound’s sulfone group likely participates in C–H⋯O hydrogen bonds, as seen in related structures (). This contrasts with benzylidene derivatives, which rely on π-π stacking (e.g., ’s (5Z)-5-(2-hydroxybenzylidene) derivative forming R₂²(7) dimers) .
  • The tetrahydrothienyl sulfone’s planar conformation may reduce steric hindrance compared to bulkier substituents like triazole () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.